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Compound of Interest

2-Cyclopentylazepane
Compound Name:

hydrochloride
CAS No.: 1177362-74-1
Cat. No.: B121511

Get Quote

Executive Summary

The solubility profile of 2-Cyclopentylazepane hydrochloride is a critical physicochemical
parameter governing its bioavailability, formulation stability, and purification.[1][2] As a lipophilic
secondary amine salt, this compound exhibits a characteristic pH-dependent solubility profile
defined by high solubility in acidic media and a precipitous drop in alkaline environments.[1][2]

This guide provides a rigorous, self-validating framework for determining the thermodynamic
solubility of 2-cyclopentylazepane hydrochloride.[1][2] It addresses specific challenges
associated with this scaffold—namely, its high pKa (~10.5-11.0), significant lipophilicity (LogP
~3.5-4.0), and lack of a strong UV chromophore, which renders standard HPLC-UV detection
ineffective without derivatization.[1]

Physicochemical Framework
Structural Analysis & Predicted Behavior
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2-Cyclopentylazepane consists of a seven-membered nitrogen heterocycle (azepane)
substituted with a lipophilic cyclopentyl group.[1][2]

« lonization (pKa): The azepane nitrogen is a strong base.[1][2] Based on structural analogs
(hexamethyleneimine pKa

11.07), the 2-cyclopentyl derivative is estimated to have a pKa of 10.5 — 11.0.[1][2]

 Lipophilicity (LogP): The addition of a cyclopentyl group to the azepane ring increases the
LogP significantly (estimated LogP ~3.8).[1]

e Salt Form (HCI): In the hydrochloride salt form, the nitrogen is protonated (
)-[11[2]

Theoretical Solubility Profile
The solubility (
) follows the Henderson-Hasselbalch relationship for a weak base salt.[1][2]

e pH 1.2 — 7.4 (Physiological Range): The pH is significantly lower than the pKa.[1][2] The
compound exists almost exclusively as the cationic species (

).[1] Solubility is governed by the solubility product (

) of the hydrochloride salt.[1] It is expected to be highly soluble (>10 mg/mL), potentially
limited only by the common ion effect of chloride ions in SGF (Simulated Gastric Fluid).[1]

e pH > 10 (Alkaline Range): As pH approaches pKa, the equilibrium shifts toward the free base
(

).[1] Given the high LogP, the intrinsic solubility (
) of the free base will be extremely low (likely < 10

g/mL), leading to precipitation or "oiling out.”

Visualization of Equilibrium

The following diagram illustrates the equilibrium dynamics governing the solubility profile.
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Caption: Equilibrium dynamics of 2-Cyclopentylazepane HCI. At low pH, solubility is Ksp-driven;
at high pH, it is SO-driven.[2]

Experimental Protocol: Thermodynamic Solubility

Critical Warning: 2-Cyclopentylazepane lacks a conjugated

-system.[1][2] Standard UV detection (254 nm) will fail. You must use LC-MS, CAD (Charged
Aerosol Detection), ELSD, or Refractive Index (RI) detection.[1][2]

Materials & Buffer Preparation

Prepare the following buffers to cover the relevant physiological and chemical range. Ensure
ionic strength is controlled (typically
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M).[1]
Composition (per
pH Target Buffer System 1) Purpose
Simulated Gastric
1.2 HCI / NaCl 0.1 N HCI

Fluid (SGF)

2.99 g NaOAc[1][2] -
4.5 Acetate 3H20 + 1.66 mL Intermediate pH
Glacial Acetic Acid

0.76 g KH2PO4 + . _
Simulated Intestinal

6.8 Phosphate 2.45 g Na2HPO4[1][2] ]
Fluid (SIF)
- 12H20
0.63 g KH2PO4 +
7.4 Phosphate 3.86 g Na2HPOA4[1][2] Blood/Systemic pH
- 12H20
Determination of
10.5 Carbonate Na2CO3/NaHco3  Intrinsic Solubility (

)

The "Shake-Flask" Workflow

This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic
(DMSO-stock) solubility.[1][2]

» Saturation: Weigh excess solid (approx. 20-50 mg) into 4 mL glass vials.
¢ Solvent Addition: Add 1.0 mL of the respective buffer to each vial.

o Agitation: Cap tightly and incubate on an orbital shaker (500 rpm) or rotator at 25°C + 0.1°C
for 24 to 48 hours.

o Note: If the solid fully dissolves, add more solid until a suspension persists.[1]

e pH Verification: Measure the pH of the supernatant at the end of the incubation. The pH may
shift due to the dissolved amine; record the final pH for plotting.[1][2]
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» Phase Separation:
o Centrifuge at 10,000 rpm for 10 minutes (preferred).

o Alternatively, filter through a 0.45 um PVDF filter (ensure no drug adsorption to the filter by
discarding the first 200 pL).[1]

e Quantification: Dilute the supernatant (if necessary) and analyze via LC-MS/CAD.

Analytical Method (LC-MS)

e Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 um, 4.6 x 100 mm).[1]

Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes (Lipophilic amine requires high organic to elute).

[1][]

Detection: MS (ESI Positive Mode). Monitor [M+H]+ (Mass = MW of free base + 1).[1]

Data Processing & Interpretation
Calculation of Intrinsic Solubility ()

At pH 10.5 (near the pKa), the observed solubility (

) is a combination of the ionized and neutral forms. Use the high-pH data point to estimate

121 [2]

Rearrange to solve for

[2]
The Common lon Effect
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In pH 1.2 buffer (0.1 M HCI), the high concentration of chloride ions ([ClI7] = 0.1 M) may
suppress solubility compared to pure water if the

is exceeded.

Insight:[2] If solubility at pH 1.2 is lower than at pH 4.5, the Common lon Effect is active.[1]

Workflow Diagram
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Caption: Step-by-step thermodynamic solubility profiling workflow.

Summary of Expected Results

Parameter

Expected Valuel/Trend

Mechanistic Reason

pKa

~10.5-11.0

Secondary aliphatic amine
(Azepane core).[1][2]

Solubility (pH 1.2)

Very High (>50 mg/mL)

Fully ionized (

)-[1] Potential slight
suppression by CI~.[1][2]

Solubility (pH 7.4)

High (>10 mg/mL)

Still >99.9% ionized (pH <<
pKa).[1]

Solubility (pH 10+)

Low (<0.1 mg/mL)

Presence of free base (

)-[1][2] Lipophilic cyclopentyl
group drives precipitation.[1][2]

Physical State (pH 10+)

Oil / Waxy Solid

Low melting point of the

lipophilic free base.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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